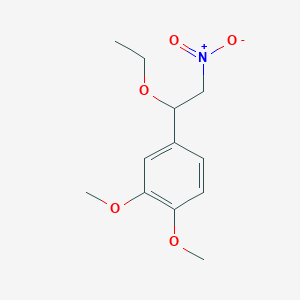![molecular formula C15H9ClN2O6 B14619037 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal CAS No. 58359-45-8](/img/structure/B14619037.png)
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal is an organic compound with the molecular formula C15H9ClN2O6 It is characterized by the presence of a chloro group, a dinitrophenoxy group, and an aldehyde group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dinitrophenol with 3-chlorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups can be reduced to amine groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]propanoic acid.
Reduction: 3-Chloro-3-[3-(3,4-diaminophenoxy)phenyl]prop-2-enal.
Substitution: 3-Hydroxy-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal.
Aplicaciones Científicas De Investigación
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. The presence of electron-withdrawing groups, such as the nitro groups, can influence its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-[3-(2,4-dinitrophenoxy)phenyl]prop-2-enal
- 3-Chloro-3-[3-(3,5-dinitrophenoxy)phenyl]prop-2-enal
- 3-Chloro-3-[3-(3,4-diaminophenoxy)phenyl]prop-2-enal
Uniqueness
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal is unique due to the specific positioning of the nitro groups on the phenoxy ring, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule provides a unique balance that can be exploited in various chemical and biological processes.
Propiedades
Número CAS |
58359-45-8 |
|---|---|
Fórmula molecular |
C15H9ClN2O6 |
Peso molecular |
348.69 g/mol |
Nombre IUPAC |
3-chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H9ClN2O6/c16-13(6-7-19)10-2-1-3-11(8-10)24-12-4-5-14(17(20)21)15(9-12)18(22)23/h1-9H |
Clave InChI |
IXTFMQWMNFLQEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
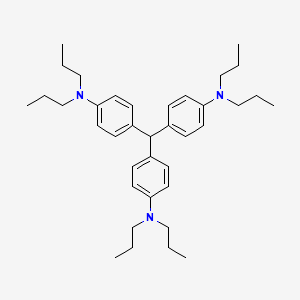
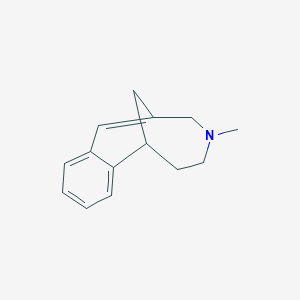
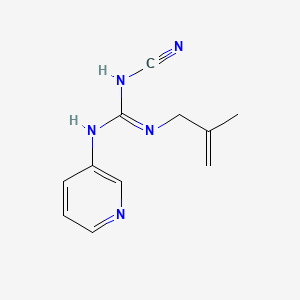

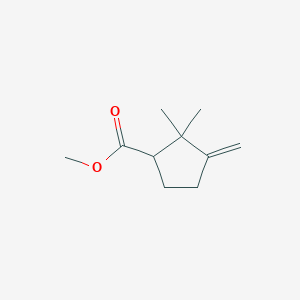
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
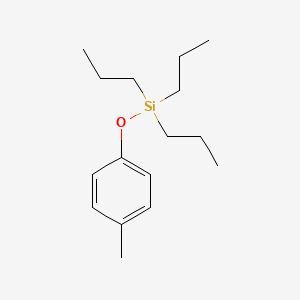
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
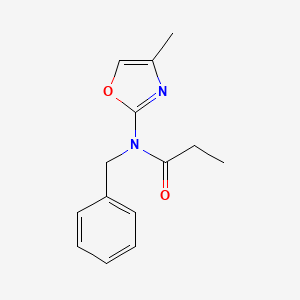

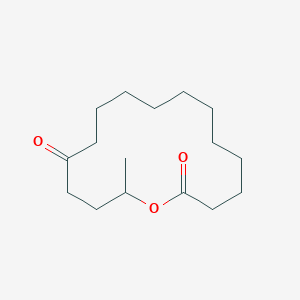
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
